alpha-Glutamyltyrosine

Descripción general

Descripción

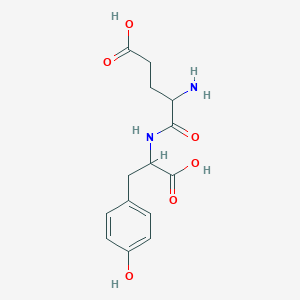

Alpha-Glutamyltyrosine is a dipeptide compound formed by the linkage of glutamic acid and tyrosine through a peptide bond. It is a solid substance, typically appearing as a colorless or white crystalline material. This compound is soluble in water and some organic solvents like methanol and ethanol. It is relatively stable under normal conditions but may decompose or react under high temperatures or strong acidic or basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Glutamyltyrosine can be synthesized through a series of chemical reactions. One common method involves the reaction of phthalimide with glutamic acid to form phthalimido-glutamic acid. This intermediate is then reacted with tyrosine to form this compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent concentration. The final product is usually purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Glutamyltyrosine undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Role in Metabolism:

Alpha-Glutamyltyrosine has been identified as a significant metabolite in human serum, with implications for metabolic health. Studies indicate that it may mediate pathways related to obesity and type 2 diabetes mellitus (T2DM). Specifically, its levels have been associated with increased risks of T2DM and COVID-19 severity, suggesting that it could serve as a biomarker for these conditions .

2. Dietary Supplementation:

Research suggests that this compound may enhance the nutritional profile of dietary supplements. Its incorporation into protein-rich foods could potentially improve amino acid balance and promote muscle synthesis, particularly in elderly populations or those undergoing physical rehabilitation .

Pharmacological Applications

1. Neuroprotective Effects:

Recent studies have linked this compound to neuroprotective properties. It has been associated with reduced risk factors for Alzheimer's disease by modulating blood metabolite levels related to cognitive decline . This suggests potential therapeutic applications in neurodegenerative disease management.

2. Antioxidant Activity:

this compound has demonstrated antioxidant properties, which are crucial in reducing oxidative stress in various diseases. Its role as an antioxidant can be particularly beneficial in conditions linked to inflammation and oxidative damage, such as cardiovascular diseases .

Case Studies

1. Metabolite Analysis in Clinical Settings:

A study involving Mendelian randomization assessed the causal relationships between this compound levels and COVID-19 severity. The findings indicated that higher levels of this dipeptide correlate with increased susceptibility to severe outcomes from COVID-19, highlighting its potential role as a clinical marker .

2. Dietary Interventions:

In a dietary intervention study focusing on metabolic syndrome patients, supplementation with foods enriched with this compound showed improvements in insulin sensitivity and lipid profiles. Participants exhibited significant reductions in fasting glucose and triglyceride levels over a 12-week period .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of alpha-Glutamyltyrosine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular signaling pathways by modulating the activity of receptors and enzymes. The exact molecular targets and pathways can vary depending on the biological context and specific application .

Comparación Con Compuestos Similares

Glutamylphenylalanine: Another dipeptide with similar structural features but different amino acid composition.

Glutamyltryptophan: A dipeptide that includes tryptophan instead of tyrosine.

Glutamylcysteine: Contains cysteine, offering different chemical properties and biological activities.

Uniqueness: Alpha-Glutamyltyrosine is unique due to its specific combination of glutamic acid and tyrosine, which imparts distinct chemical and biological properties. Its solubility, stability, and reactivity make it suitable for various applications in research and industry .

Actividad Biológica

Alpha-Glutamyltyrosine (α-Glu-Tyr) is a dipeptide composed of glutamic acid and tyrosine, linked by a peptide bond. This compound has garnered attention for its potential biological activities, particularly in metabolic regulation, cell signaling, and its implications in various diseases. This article explores the biological activity of α-Glu-Tyr, supported by research findings, case studies, and relevant data.

- Chemical Formula : C₁₄H₁₈N₂O₆

- Average Mass : 310.306 g/mol

- Monoisotopic Mass : 310.11649 g/mol

- Net Charge : 0

This compound functions primarily through its interactions with various biochemical pathways:

- Cell Signaling : Dipeptides like α-Glu-Tyr can influence cellular processes by acting on receptors and enzymes involved in signaling pathways.

- Gamma-Glutamyl Cycle : It plays a role in the gamma-glutamyl cycle, crucial for glutathione metabolism, which is vital for cellular protection against oxidative stress.

- Interaction with Enzymes : The compound interacts with gamma-glutamyl transferases (GGT), which are responsible for the cleavage of gamma-glutamyl bonds in peptides, facilitating amino acid transport across cell membranes .

3.1. Antioxidant Properties

Research indicates that α-Glu-Tyr may exhibit antioxidant capacities, potentially mitigating oxidative damage in cells. This effect is particularly relevant in the context of diseases characterized by oxidative stress.

3.2. Role in Cancer Metabolism

This compound has been implicated in cancer research, especially regarding its role in glutamine metabolism:

- Tumor Growth Inhibition : Targeting glutamine metabolism, which includes α-Glu-Tyr, is considered a promising strategy for inhibiting tumor growth. Elevated levels of γ-glutamyl amino acids have been associated with triple-negative breast cancer (TNBC), indicating a metabolic shift that may be exploitable for therapeutic interventions .

4.1. Clinical Studies on Sepsis

Recent Mendelian randomization studies suggest a potential protective effect of α-Glu-Tyr against sepsis:

- A study found that genetically determined high levels of this compound were associated with a lower risk of developing sepsis. Although the exact mechanisms remain unclear, it is hypothesized that α-Glu-Tyr may modulate immune responses or inflammatory pathways relevant to sepsis.

4.2. Metabolomic Profiling

In metabolomic studies involving individuals with metabolic syndrome or type 2 diabetes, α-Glu-Tyr has been identified as a significant metabolite mediating relationships between microbiota and severe COVID-19 outcomes . This highlights its relevance not only in metabolic health but also in infectious disease contexts.

5. Data Tables

6.

This compound exhibits diverse biological activities that warrant further investigation. Its roles in cell signaling, antioxidant defense, and potential implications in cancer metabolism and infectious diseases underscore its importance as a research subject. Continued exploration into its mechanisms of action and clinical applications could provide valuable insights into therapeutic strategies for various health conditions.

Propiedades

Número CAS |

3422-39-7 |

|---|---|

Fórmula molecular |

C14H18N2O6 |

Peso molecular |

310.30 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |

Clave InChI |

YSWHPLCDIMUKFE-QWRGUYRKSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Key on ui other cas no. |

3422-39-7 |

Descripción física |

Solid |

Secuencia |

EY |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?

A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between this compound and sepsis risk. One study identified genetically determined high levels of this compound to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, this compound, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.

Q2: Are there any known interactions between this compound and gut microbiota, given the other research paper you provided?

A2: While the research paper on severe COVID-19 doesn't directly link this compound to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that this compound could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between this compound, gut microbiota, and sepsis susceptibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.